

# Spectroscopic Data of Metasequirin D: A Technical Guide

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## Compound of Interest

Compound Name: Metasequirin D

Cat. No.: B1145687

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## Introduction

**Metasequirin D** is a norlignan natural product isolated from the stems and leaves of the dawn redwood, *Metasequoia glyptostroboides*. This document provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—that are fundamental to the structural elucidation and characterization of this compound. The data presented herein is compiled from the peer-reviewed literature and is intended to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

## Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for **Metasequirin D**.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data for Metasequirin D (500 MHz, $\text{CD}_3\text{OD}$ )

Position	$\delta$ (ppm)	Multiplicity	J (Hz)
2	6.75	d	1.5
5	6.70	d	8.0
6	6.63	dd	8.0, 1.5
7	4.61	d	7.0
8	2.85	m	
9	3.75	m	
9'	3.45	m	
2'	6.78	d	2.0
5'	6.84	d	8.0
6'	6.70	dd	8.0, 2.0
3-OCH <sub>3</sub>	3.82	s	
4-OCH <sub>3</sub>	3.85	s	
3'-OCH <sub>3</sub>	3.86	s	

**Table 2: <sup>13</sup>C NMR Spectroscopic Data for Metasequirin D (125 MHz, CD<sub>3</sub>OD)**

Position	$\delta$ (ppm)	Type
1	134.4	C
2	112.2	CH
3	149.4	C
4	148.8	C
5	113.1	CH
6	121.2	CH
7	87.2	CH
8	55.4	CH
9	62.9	CH <sub>2</sub>
1'	132.9	C
2'	112.0	CH
3'	149.7	C
4'	146.5	C
5'	116.3	CH
6'	122.3	CH
3-OCH <sub>3</sub>	56.5	CH <sub>3</sub>
4-OCH <sub>3</sub>	56.6	CH <sub>3</sub>
3'-OCH <sub>3</sub>	56.6	CH <sub>3</sub>

**Table 3: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data**

Ion	Calculated m/z	Found m/z
[M + Na] <sup>+</sup>	385.1576	385.1573

**Table 4: Infrared (IR) Spectroscopic Data**

Functional Group	Wavenumber (cm <sup>-1</sup> )
O-H stretching	3441
Aromatic C=C stretching	1605, 1515
C-O stretching	1265

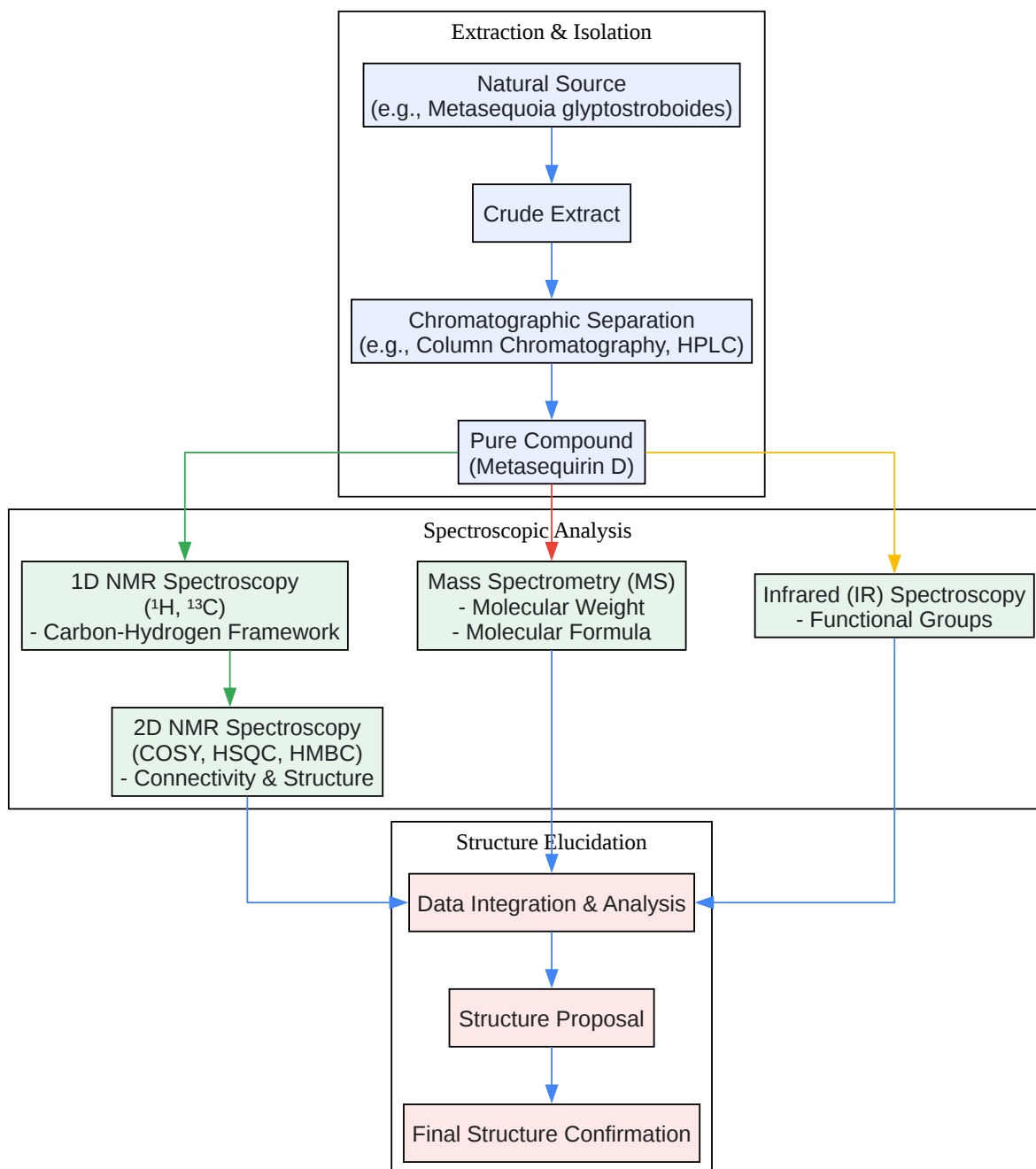
## Experimental Protocols

The spectroscopic data presented above were acquired using the following methodologies:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a Bruker AM-500 spectrometer operating at 500 MHz for <sup>1</sup>H and 125 MHz for <sup>13</sup>C. The solvent used was methanol-d<sub>4</sub> (CD<sub>3</sub>OD), and chemical shifts are reported in parts per million (ppm) relative to the residual solvent signals.
- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on an API QSTAR Pulsar i spectrometer. The data was obtained in positive ion mode.
- Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer with KBr pellets.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic identification of a novel natural product like **Metasequirin D**.



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Caption: Workflow for Natural Product Spectroscopic Identification.

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